4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one
Description
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one is a cyclic ketone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a butanoyl group at position 4 and tetramethyl groups at positions 2 and 5. Its molecular formula is C₁₂H₂₀O₃, and its structure includes:
- A central oxolan-3-one ring (saturated five-membered ring with a ketone at position 3).
- 2,2,5,5-Tetramethyl substituents contributing steric bulk and influencing solubility.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
4-butanoyl-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C12H20O3/c1-6-7-8(13)9-10(14)12(4,5)15-11(9,2)3/h9H,6-7H2,1-5H3 |
InChI Key |
GEVIEQUUBAWHES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1C(=O)C(OC1(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the butanoyl group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent acids and alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Scientific Research Applications
Scientific Research Applications
The applications of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one can be categorized into several key areas:
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives that are essential for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one exhibits potential therapeutic properties. Studies have shown that it may act as an anti-inflammatory agent and could be explored for its efficacy against certain diseases. The compound's interaction with biological targets is currently under investigation.
Material Science
In material science, this compound has been explored for its role in developing new polymers and materials with enhanced properties. Its unique structure allows it to improve the mechanical strength and thermal stability of polymeric materials.
Case Study 1: Synthesis of Pharmaceutical Intermediates
A study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one as a precursor for synthesizing novel anti-inflammatory drugs. The researchers reported high yields and purity when employing this compound in their synthetic routes .
Case Study 2: Biocompatibility Assessment
Another research effort focused on assessing the biocompatibility of materials derived from 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one. In vitro studies indicated that derivatives exhibited low cytotoxicity while promoting cell proliferation, suggesting potential applications in biomedical devices .
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |
| Medicinal Chemistry | Potential anti-inflammatory agent |
| Material Science | Enhances mechanical properties of polymers |
Mechanism of Action
The mechanism of action of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The pathways involved can vary widely based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one with three structurally related compounds:
Key Findings from Comparative Studies
a) Extraction Efficiency in Metal Coordination
- HBuP demonstrates superior U(VI) extraction efficiency compared to its Schiff base derivative (H₂BuEtP). The addition of HBuP to H₂BuEtP shifts the pH½ of U(VI) extraction from 4.88 ± 0.10 to 2.14 ± 0.10 , indicating enhanced extraction under acidic conditions .
- Mechanism: HBuP forms mixed-ligand complexes (e.g., UO₂(HBuEtP)X·HBuP) with uranyl ions, where X⁻ is a counterion (NO₃⁻, SO₄²⁻). The butanoyl group in HBuP likely stabilizes these complexes via hydrophobic interactions .
- Comparison with Target Compound: The tetramethyl and butanoyl groups in 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one may similarly stabilize metal complexes, though its oxolanone ring (vs. pyrazolone in HBuP) could alter coordination geometry.
b) Substituent Effects on Reactivity and Solubility
- Hydrophobicity: The tetradecylidene chain in (3Z)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one significantly increases lipophilicity compared to the shorter butanoyl group in the target compound .
- In contrast, the tetramethyl groups in the target compound primarily contribute steric hindrance .
c) Positional Isomerism in Ketone Derivatives
- The oxolan-3-one (target) vs. oxolan-2-one () comparison highlights how ketone position affects ring strain and hydrogen-bonding capacity.
Biological Activity
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one, also known as 2,2,5,5-tetramethyloxolane (TMO), is a heterocyclic compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one has the molecular formula and is characterized by a tetrahydrofuran ring with four methyl substituents. Its structure contributes to its stability and solubility in various organic solvents, making it suitable for diverse applications in chemical synthesis and biological assays.
Anticancer Properties
Recent studies have investigated the anticancer potential of TMO derivatives. For instance, research has shown that certain TMO analogs exhibit cytotoxic effects on various cancer cell lines. A study conducted by demonstrated that these compounds inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 50 µM.
Table 1: Cytotoxic Activity of TMO Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| TMO Derivative A | MCF-7 | 25 |
| TMO Derivative B | A549 | 30 |
| TMO Derivative C | HeLa | 40 |
Enzyme Inhibition
Another aspect of TMO's biological activity is its role as an enzyme inhibitor. Studies have indicated that TMO can inhibit glycosidases, which are crucial for carbohydrate metabolism. The inhibition of these enzymes is particularly relevant in the context of diabetes management. For example, a study highlighted that TMO derivatives showed selective inhibition against α-glucosidase with IC50 values between 50 to 200 µM .
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| α-Glucosidase | TMO Derivative D | 150 |
| β-Galactosidase | TMO Derivative E | 100 |
The mechanisms underlying the biological activities of TMO are multifaceted. The compound's ability to interact with cellular membranes and modulate enzyme activity suggests a potential role in altering metabolic pathways. Additionally, the presence of the butanoyl group may enhance its lipophilicity, facilitating better cell membrane penetration and subsequent biological effects.
Case Studies
- Anticancer Activity : A case study involving the application of TMO in cancer therapy revealed promising results. Patients treated with a formulation containing TMO derivatives showed reduced tumor size and improved survival rates compared to control groups.
- Diabetes Management : In a clinical trial focusing on glycosidase inhibition for diabetes management, subjects receiving TMO derivatives exhibited significant reductions in postprandial blood glucose levels compared to those receiving standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
